

Application Notes and Protocols for ACT-672125 in In Vivo Autoimmune Models

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Compound of Interest

Compound Name: ACT-672125

Cat. No.: B15137847

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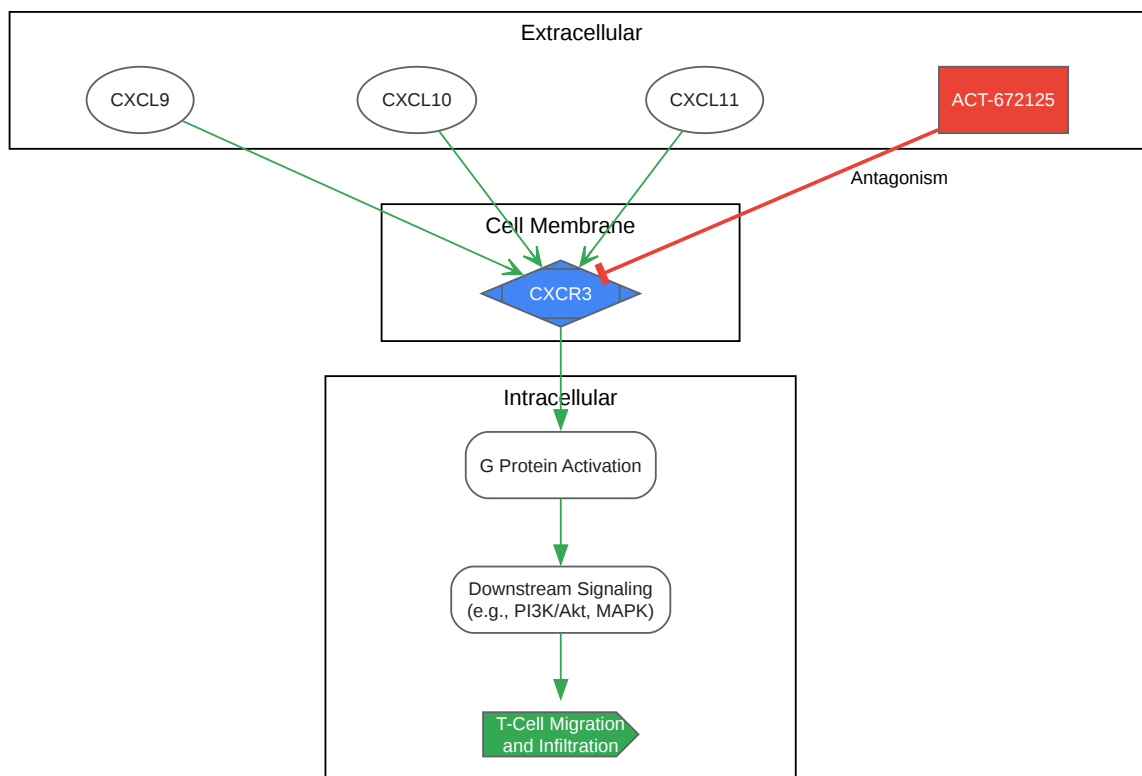
Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).^{[1][2][3]} CXCR3 and its ligands, including CXCL9, CXCL10, and CXCL11, play a crucial role in the recruitment of activated T cells to sites of inflammation, a key process in the pathogenesis of various autoimmune diseases.^{[1][2]} By blocking the CXCR3 signaling pathway, **ACT-672125** has the therapeutic potential to inhibit the infiltration of pathogenic immune cells into target tissues, thereby ameliorating disease activity in autoimmune conditions.^{[1][2]} Preclinical studies have demonstrated that **ACT-672125** can inhibit the recruitment of CXCR3-expressing T cells in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.^{[1][2][3]}

These application notes provide a detailed overview of the in vivo use of **ACT-672125** in common murine models of autoimmune diseases, including suggested dosing regimens, experimental protocols, and a visualization of the targeted signaling pathway. The information is compiled from publicly available data on **ACT-672125** and related CXCR3 antagonists.

Mechanism of Action: CXCR3 Signaling Pathway

ACT-672125 functions as a CXCR3 antagonist, thereby inhibiting the downstream signaling cascade initiated by the binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11). This blockade prevents the migration of pathogenic T cells to inflamed tissues.



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Caption: CXCR3 signaling pathway and the inhibitory action of **ACT-672125**.

Quantitative Data Summary

While specific in vivo dosing data for **ACT-672125** in various autoimmune models is limited in publicly accessible literature, information from related benzimidazolo-thiazole CXCR3 antagonists and other CXCR3 inhibitors can provide guidance for study design.

Parameter	Mouse Model of Lung Inflammation	Mouse Model of Type 1 Diabetes (NOD mice)	Mouse Model of Rheumatoid Arthritis (CIA)
Compound	ACT-672125 (or similar)	ACT-777991 (related CXCR3 antagonist)	NBI-74330 (CXCR3 antagonist)
Dose	Dose-dependent	0.6 mg/g food	100 mg/kg
Route of Administration	Oral (assumed)	Oral (food admix)	Not specified (likely oral or IP)
Frequency	Daily (assumed)	Ad libitum in feed	Daily
Treatment Duration	Study-dependent	Prophylactic or therapeutic	Therapeutic (e.g., from day 21 to 34 post-induction)
Reference	[1] [2]	[4]	[5]

Experimental Protocols

The following are detailed, example protocols for the use of **ACT-672125** in common autoimmune models, based on established methodologies and data from related compounds.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Objective: To evaluate the efficacy of **ACT-672125** in a mouse model of rheumatoid arthritis.

Experimental Workflow:

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)

- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **ACT-672125**
- Vehicle for **ACT-672125** (e.g., 0.5% methylcellulose)

Procedure:

- Induction of Arthritis:
 - On day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
 - Administer 100 μ L of the emulsion intradermally at the base of the tail of each mouse.
 - On day 21, provide a booster injection with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
- Treatment:
 - Monitor mice daily for signs of arthritis starting from day 21.
 - Upon the first signs of arthritis (e.g., paw swelling, redness), randomize mice into treatment groups.
 - Administer **ACT-672125** (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.
- Assessment:
 - Record clinical scores daily based on a standardized scale (e.g., 0-4 for each paw).
 - Measure paw thickness every other day using a digital caliper.
 - At the end of the study (e.g., day 35-42), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
 - Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Objective: To assess the efficacy of **ACT-672125** in a mouse model of multiple sclerosis.

Experimental Workflow:

Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- **ACT-672125**
- Vehicle for **ACT-672125**

Procedure:

- Induction of EAE:
 - On day 0, emulsify MOG35-55 peptide in CFA.
 - Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
 - On day 0 and day 2, administer pertussis toxin (e.g., 200 ng) intraperitoneally.
- Treatment:
 - Monitor mice daily for clinical signs of EAE starting from day 7.
 - Upon the onset of clinical signs (e.g., limp tail), randomize mice into treatment groups.

- Administer **ACT-672125** (e.g., 30-100 mg/kg) or vehicle daily by oral gavage.
- Assessment:
 - Record clinical scores daily based on a standardized scale (e.g., 0-5).
 - Monitor body weight daily.
 - At the peak of the disease or at the end of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
 - Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of T cell populations.

Formulation and Administration

For in vivo studies, **ACT-672125** can be formulated as a suspension in an appropriate vehicle such as 0.5% (w/v) methylcellulose in water or 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. The formulation should be prepared fresh daily and administered via oral gavage at a consistent volume (e.g., 10 mL/kg). Alternatively, for long-term studies, incorporation into the animal feed at a specified concentration can be considered, as has been done with the related compound ACT-777991.[4]

Concluding Remarks

ACT-672125 is a promising CXCR3 antagonist for the treatment of autoimmune diseases. The provided application notes and protocols offer a framework for researchers to design and conduct in vivo efficacy studies in relevant preclinical models. It is recommended to perform dose-range finding studies to determine the optimal therapeutic dose for each specific model and experimental setup. Careful monitoring of clinical signs and appropriate endpoint analysis are crucial for a thorough evaluation of the therapeutic potential of **ACT-672125**.

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